molecular formula C17H14N2O3S2 B2785110 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide CAS No. 892854-04-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide

Cat. No. B2785110
M. Wt: 358.43
InChI Key: SKGHGMUIXHISBK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazoles typically involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Chemical Reactions Analysis

The chemical reactions of benzothiazoles can vary widely depending on the specific compound and conditions . They can undergo a variety of reactions, including condensation with aldehydes .

Scientific Research Applications

Antioxidant Activity

A study focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating that these compounds exhibit moderate to significant radical scavenging activity. The potential of these compounds as templates for developing more potent biologically active compounds was highlighted, indicating their relevance in designing antioxidants (Ahmad et al., 2012).

Antimicrobial Activity

Research on benzimidazole, benzoxazole, and benzothiazole derivatives revealed excellent broad-spectrum antimicrobial activity against bacterial strains (Escherichia coli, Staphylococcus aureus) and fungal strains (Candida albicans, Aspergillus niger). This study showcases the potential of these compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Eukaryotic Topoisomerase II Inhibition

A comprehensive study on the inhibitory activity of benzoxazole, benzimidazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives against eukaryotic DNA topoisomerase II has been reported. Several compounds were found to exhibit significant inhibitory activity, suggesting their potential in cancer therapy as topoisomerase inhibitors (Pınar et al., 2004).

Antimalarial Activity

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles highlighted their in vitro antimalarial activity. Notably, one compound demonstrated outstanding antimalarial activity with an IC50 value of 1.2µM, emphasizing the role of these compounds in antimalarial drug development (Fahim & Ismael, 2021).

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may continue to explore their potential uses in medicinal chemistry .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(6-7-23-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)24-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHGMUIXHISBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide

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